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molecular formula C10H8F6N2O4 B8584693 6-Methyl-3-nitro-2,4-bis(2,2,2-trifluoroethoxy)pyridine CAS No. 754989-43-0

6-Methyl-3-nitro-2,4-bis(2,2,2-trifluoroethoxy)pyridine

Cat. No. B8584693
M. Wt: 334.17 g/mol
InChI Key: UWZOAJKKXKXEKU-UHFFFAOYSA-N
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Patent
US08518936B2

Procedure details

2,4-Bis(2,2,2-trifluoroethoxy)-6-methyl-3-nitropyridine (45.00 g, 134.7 mmol) was dissolved in isopropanol (300 mL). While stirring the solution at 80° C., a solution of sodium dithionite (78.00 g, 448.0 mmol) in water (300 mL) was added, followed by stirring for 15 minutes. A solution of sodium dithionite (16.50 g, 94.8 mmol) in water (51 mL) was added, and the mixture was stirred for 10 minutes. Further, a solution of sodium dithionite (11.10 g, 63.8 mmol) in water (51 mL) was added, followed by stirring for 10 minutes. A 4 mol/L aqueous solution of sulfuric acid (201 mL) was added, and the mixture was stirred at 90° C. for 30 minutes. After allowing the reaction mixture to cool down to room temperature, 28% aqueous ammonia (310 mL) was added to the reaction mixture in an ice bath, followed by stirring for 30 minutes. The mixture was extracted with chloroform. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was recrystallized from hexane to obtain the title compound (32.91 g, 80%) as pale yellow needles.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
16.5 g
Type
reactant
Reaction Step Three
Name
Quantity
51 mL
Type
solvent
Reaction Step Three
Quantity
11.1 g
Type
reactant
Reaction Step Four
Name
Quantity
51 mL
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
201 mL
Type
reactant
Reaction Step Five
Quantity
310 mL
Type
reactant
Reaction Step Six
Yield
80%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:22])([F:21])[CH2:3][O:4][C:5]1[C:10]([N+:11]([O-])=O)=[C:9]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])[CH:8]=[C:7]([CH3:20])[N:6]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+].S(=O)(=O)(O)O.N>C(O)(C)C.O>[NH2:11][C:10]1[C:5]([O:4][CH2:3][C:2]([F:22])([F:1])[F:21])=[N:6][C:7]([CH3:20])=[CH:8][C:9]=1[O:14][CH2:15][C:16]([F:18])([F:19])[F:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
FC(COC1=NC(=CC(=C1[N+](=O)[O-])OCC(F)(F)F)C)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
78 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
16.5 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
51 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
11.1 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
51 mL
Type
solvent
Smiles
O
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
201 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
310 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
While stirring the solution at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
by stirring for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 90° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CC1OCC(F)(F)F)C)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 32.91 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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